molecular formula C9H9BrClNO2 B495891 2-(2-Bromo-4-chlorophenoxy)propanamide

2-(2-Bromo-4-chlorophenoxy)propanamide

Cat. No.: B495891
M. Wt: 278.53g/mol
InChI Key: BZKLHEQENRQRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-4-chlorophenoxy)propanamide is a halogenated aromatic compound with the molecular formula C₉H₈BrClNO₂ (CAS: 77112-25-5) . It features a propanamide backbone substituted with a 2-bromo-4-chlorophenoxy group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive phenoxyacetamide derivatives.

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(2-bromo-4-chlorophenoxy)propanamide and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Distinctions References
This compound C₉H₈BrClNO₂ 279.52 g/mol 2-bromo-4-chlorophenoxy, propanamide Baseline compound; lacks extended alkyl/aryl chains or additional functional groups.
2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide C₁₀H₁₀BrClNO 284.55 g/mol 2-methylpropanamide, 4-chlorophenyl Methyl substitution at the α-carbon alters steric hindrance and reactivity.
2-(2-Bromo-4-chlorophenoxy)-N-phenethylpropanamide C₁₇H₁₇BrClNO₂ 382.68 g/mol Phenethyl group Phenethyl substitution enhances lipophilicity and potential CNS activity.
N-(4-Bromophenyl)-2-chloropropanamide C₉H₉BrClNO 262.53 g/mol 4-bromophenyl, 2-chloropropanamide Halogen positions reversed (Br at para, Cl at α-carbon); impacts electronic effects.
2-(2-Bromo-4-chlorophenoxy)acetohydrazide C₈H₇BrClN₂O₂ 281.52 g/mol Hydrazide group Hydrazide moiety introduces nucleophilic reactivity and metal-binding potential.

Key Findings from Comparative Analysis :

Phenethyl substitution (as in C₁₇H₁₇BrClNO₂) significantly elevates molecular weight and lipophilicity, which may enhance blood-brain barrier penetration .

Electronic Effects :

  • Reversing halogen positions (e.g., N-(4-Bromophenyl)-2-chloropropanamide) alters electron-withdrawing/donating effects, influencing aromatic ring reactivity and intermolecular interactions .

Functional Group Diversity :

  • The hydrazide variant (C₈H₇BrClN₂O₂) introduces a reactive -NH-NH₂ group, enabling coordination chemistry applications distinct from the amide-based analogs .

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)propanamide

InChI

InChI=1S/C9H9BrClNO2/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H2,12,13)

InChI Key

BZKLHEQENRQRRY-UHFFFAOYSA-N

SMILES

CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br

Canonical SMILES

CC(C(=O)N)OC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.